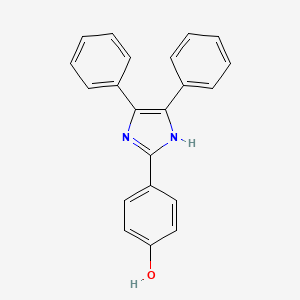

4-(4,5-Difenil-1H-imidazol-2-il)fenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of “4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” has been reported through various methods, emphasizing the efficiency and effectiveness of these approaches. For instance, Mostaghni (2020) successfully synthesized this compound and investigated its nonlinear optical properties both experimentally and theoretically, highlighting its potential as an NLO material (Mostaghni, 2020).

Molecular Structure Analysis

The molecular structure of “4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” has been characterized using various spectroscopic and analytical techniques. These studies provide insights into its molecular configuration and the electronic structure, essential for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Research has demonstrated the involvement of “4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” in a range of chemical reactions, showcasing its reactivity and potential in synthesizing novel compounds. The compound exhibits unique chemical properties, such as participating in electro-organic synthesis in aqueous media for applications in supercapacitor electrodes, indicating its versatility and applicability in material science (Elanthamilan et al., 2017).

Aplicaciones Científicas De Investigación

Actividad antioxidante

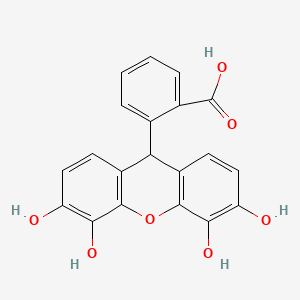

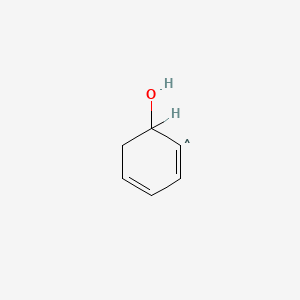

Los derivados del imidazol, incluido el 4-(4,5-Difenil-1H-imidazol-2-il)fenol, se han sintetizado y evaluado por su actividad antioxidante. Estos compuestos se prueban utilizando varios métodos como el barrido de peróxido de hidrógeno, el barrido de óxido nítrico, DPPH y los ensayos FRAP para determinar su eficacia en la neutralización de los radicales libres {svg_1}.

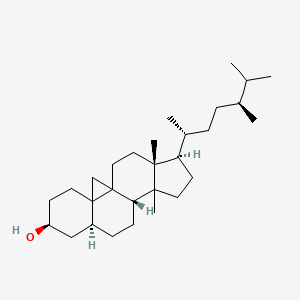

Detección de humedad

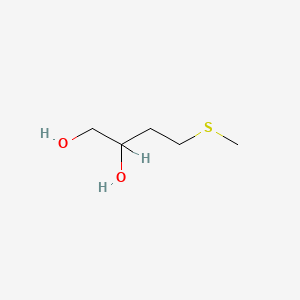

El compuesto se ha utilizado en el desarrollo de sensores de humedad. Sus propiedades semiconductoras lo convierten en un excelente candidato para detectar cambios en la humedad relativa. La estructura del material permite un cambio en la capacitancia en respuesta a los niveles de humedad, lo cual es crucial para aplicaciones en climatología, control ambiental y diversas industrias {svg_2}.

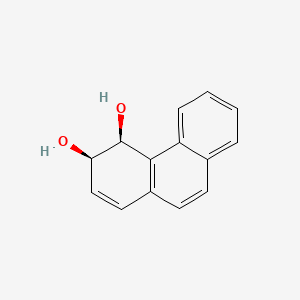

Evaluación de la estrogenicidad

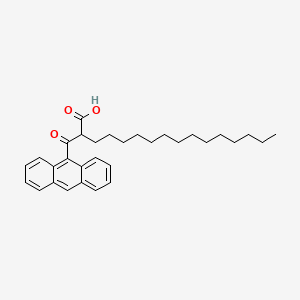

El this compound se ha utilizado en la evaluación de la estrogenicidad de los xenoestrógenos fenólicos. Esto es particularmente importante en el estudio de los disruptores endocrinos y su posible impacto en la salud humana y el medio ambiente {svg_3}.

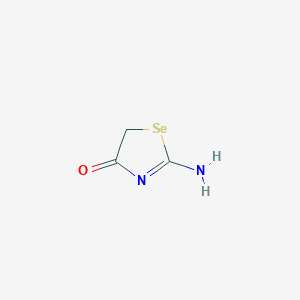

Eficacia antimicrobiana

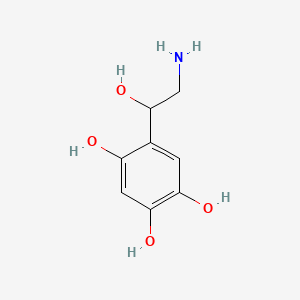

El compuesto ha formado parte de estudios centrados en la eficacia antimicrobiana. Su papel en la síntesis de compuestos de imidazol tetra-sustituidos, que exhiben propiedades antimicrobianas, destaca su importancia en el desarrollo de nuevos agentes terapéuticos {svg_4}.

Amplificación de quimioluminiscencia

En química analítica, el this compound es adecuado como amplificador para la quimioluminiscencia, particularmente con 3-aminoftalhidrazida (Luminol). Esta aplicación es significativa en la ciencia forense y en los ensayos biológicos donde se requiere una detección sensible de sustancias {svg_5}.

Sondas fluorescentes

Los derivados del compuesto se han sintetizado para crear sondas fluorescentes sensibles al microentorno. Estas sondas muestran absorción única y emisión dual con grandes desplazamientos de Stokes, que son valiosas para aplicaciones biomédicas y de biosensado {svg_6}.

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

It is known that imidazole derivatives can interact with various targets due to their broad range of biological properties . For instance, some imidazole derivatives have been found to inhibit human lactate dehydrogenase (LDHA), a key enzyme in the Warburg effect, which is often upregulated in cancer cells .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

It is known that imidazole derivatives can have a variety of effects depending on their specific targets and the biological activities they exhibit .

Propiedades

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBUODONIOAHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419769 | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1752-94-9 | |

| Record name | 1752-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

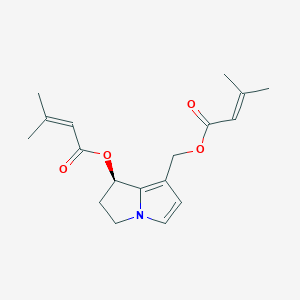

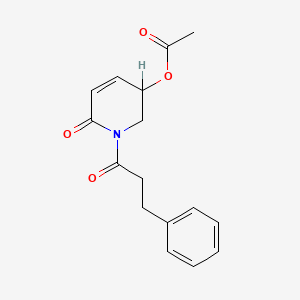

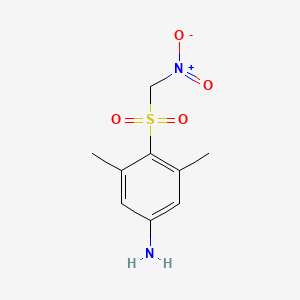

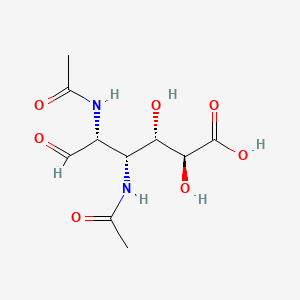

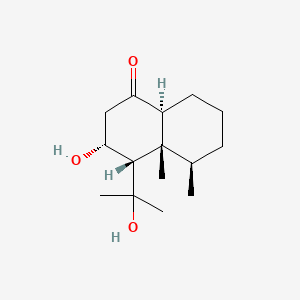

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)